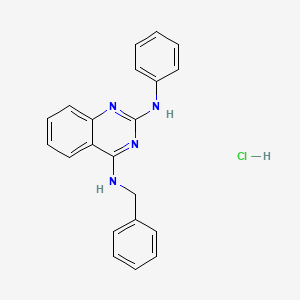

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride

Description

N4-Benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride (molecular formula: C₁₉H₁₈ClN₄; molecular weight: 337.83 g/mol) is a quinazoline derivative characterized by a benzyl group at the N4 position and a phenyl group at the N2 position, with a hydrochloride salt enhancing solubility . Its synthesis typically involves reacting quinazoline-2,4-dione with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate 2,4-dichloroquinazoline intermediates, followed by sequential substitution with benzylamine and aniline under controlled conditions .

Its physicochemical properties, such as moderate lipophilicity (logP ~2.5) and aqueous solubility (~15 mg/mL), make it suitable for further pharmacological optimization.

Properties

IUPAC Name |

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4.ClH/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17;/h1-14H,15H2,(H2,22,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPRSLERNFSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with benzylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds.

Scientific Research Applications

Antibacterial Applications

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride has demonstrated significant antibacterial activity against various bacterial strains, notably Staphylococcus aureus and Staphylococcus epidermidis.

Case Study: Antibacterial Efficacy

A study conducted by Ribeiro et al. (2020) evaluated the antibacterial and antibiofilm effects of this compound. The results indicated that it effectively inhibited the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.9 μg/mL against both E. coli and S. aureus, and 7.8 μg/mL against methicillin-resistant S. aureus (MRSA) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 3.9 |

| S. aureus | 3.9 |

| MRSA | 7.8 |

Antiviral Applications

The compound has also been explored for its antiviral properties, particularly against viruses such as Bovine Viral Diarrhea Virus (BVDV). Research indicates that derivatives of quinazoline compounds can inhibit viral replication effectively.

Case Study: Antiviral Activity Against BVDV

In a study focused on non-nucleoside inhibitors for BVDV, derivatives including those based on quinazoline scaffolds exhibited promising antiviral activity. One derivative showed an effective concentration (EC50) of 1.7 μM against TSC-resistant BVDV variants . This suggests potential applications in treating viral infections.

Anticancer Properties

Quinazoline derivatives, including this compound, have been investigated for their anticancer activities.

Case Study: Anticancer Potential

Research has indicated that quinazoline compounds can act as inhibitors of protein tyrosine phosphatases (PTP), which are implicated in cancer progression. For instance, compounds similar to N4-benzyl-N2-phenylquinazoline-2,4-diamine have shown efficacy in inhibiting neoplastic cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Various substituents on the benzyl and phenyl groups influence the overall efficacy of these compounds.

Data Table: Structure-Activity Relationship Insights

| Substituent | Activity Level | Target |

|---|---|---|

| Benzyl | High | Antibacterial |

| Isopropyl | Moderate | Antiviral |

| Chlorine | High | Anticancer |

Mechanism of Action

The mechanism of action of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride involves its interaction with bacterial cell membranes, leading to the inhibition of biofilm formation and bacterial growth. The compound targets specific pathways involved in biofilm formation, making it effective against biofilm-forming pathogens . Additionally, it has shown no toxicity to human red blood cells at effective concentrations, indicating its potential for safe use in medical applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

N2 Substituents: The phenyl group in the target compound enhances π-π stacking interactions in bacterial targets compared to smaller groups (e.g., methyl or isopropyl), improving biofilm inhibition . Piperidin-4-yl or morpholinophenyl substituents (e.g., in CXCR4 antagonists) increase metabolic stability but reduce solubility .

N4 Substituents: Electron-withdrawing groups (e.g., 4-cyano or 4-fluoro) on the benzyl ring enhance antibacterial potency by improving target binding affinity . Bulky substituents (e.g., cycloheptylamino-propylamino) in HIV-targeted compounds improve selectivity but complicate synthesis .

Core Heterocycle :

Key Observations:

- High-pressure reactors and prolonged heating (48–72 h) are common for quinazoline derivatives, with yields typically 50–60% .

- Pyrimidine derivatives require harsher conditions (160°C) but achieve comparable yields .

Pharmacological and Physicochemical Profiles

Key Observations:

- The target compound balances moderate lipophilicity (logP 2.5) and solubility, favoring bioavailability.

- Fluorine or methoxy substituents improve metabolic stability but reduce solubility .

Biological Activity

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and antileishmanial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicine.

Antibacterial Activity

This compound exhibits notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for this compound are reported to be in the low micromolar range, indicating potent antibacterial effects. The mechanism involves interference with essential biochemical pathways in bacteria, leading to their inhibition or death .

Antileishmanial Activity

The compound has also demonstrated efficacy against Leishmania species, particularly Leishmania donovani and Leishmania amazonensis. In vitro studies have shown that it possesses EC50 values in the single-digit micromolar range, highlighting its potential as an antileishmanial agent. In vivo tests demonstrated a reduction in liver parasitemia by 37% in murine models when administered at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Research indicates that modifications at the N2 and N4 positions significantly influence the compound's potency against target organisms. For instance:

| Compound | N Substituent | Activity (EC50) | Target |

|---|---|---|---|

| 12 | Benzyl | 150 nM | L. donovani |

| 10 | Bis-benzyl | 670 nM | L. donovani |

| 15 | N2-benzyl | Submicromolar | L. amazonensis |

This table summarizes key findings from SAR studies that suggest that an N2-benzyl substitution is more favorable for enhancing antileishmanial activity compared to N4 substitutions .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for evaluating the potential therapeutic applications of this compound. Preliminary data suggest that this compound exhibits favorable drug metabolism and pharmacokinetics (DMPK) properties, which are critical for further development as a therapeutic agent. Additionally, it has shown low toxicity in preliminary assessments, making it a suitable candidate for further clinical exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

- Antibacterial Efficacy : A series of N(2),N(4)-disubstituted quinazoline-2,4-diamines were synthesized and tested against resistant bacterial strains. Results indicated that certain derivatives had low MICs and high efficacy in vivo with minimal toxicity .

- Antileishmanial Studies : Research on various quinazoline derivatives revealed promising antileishmanial activity with EC50 values indicating substantial effectiveness against intracellular amastigotes of Leishmania species .

- Pharmacological Evaluation : The synthesis and testing of quinazoline derivatives have led to the identification of compounds with significant analgesic and anti-inflammatory properties, suggesting a broader therapeutic potential beyond antimicrobial applications .

Q & A

Basic Question

- Medicinal Chemistry : As a kinase inhibitor scaffold, particularly for Aurora kinases, due to structural similarity to ortho-chlorophenyl pyrimidines showing IC50 values <100 nM .

- Materials Science : Potential use in chiral stationary phases (CSPs) for enantiomer separation, leveraging its aromatic and hydrogen-bonding groups .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Question

Methodological Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs (conventional reflux) to 1–2 hrs, enhancing yield by 15–20% .

- Solvent Optimization : Using DMF or DMSO increases solubility of aromatic intermediates, reducing side products .

- Catalyst Screening : Substituting HCl with p-toluenesulfonic acid (PTSA) in anhydrous conditions improves regioselectivity .

Data Contradiction Note : While reports 60% yield with microwave synthesis, notes 32% for morpholine derivatives, suggesting substituent-dependent variability.

What analytical approaches resolve contradictory purity data in batch synthesis?

Advanced Question

- HPLC-DAD/UV : Dual detection (UV at 254 nm and diode array) distinguishes co-eluting impurities. For example, residual thiourea in ’s synthesis was resolved using a C18 column (acetonitrile/water gradient) .

- LC-MS/MS : Confirms molecular ion fragmentation patterns, critical when HRMS alone is insufficient (e.g., differentiating [M-Cl]+ from [M+H]+ adducts) .

- Thermogravimetric Analysis (TGA) : Detects solvent residues (<0.5% w/w) that skew elemental analysis .

What mechanistic insights explain its biological activity as a kinase inhibitor?

Advanced Question

- Binding Mode Studies : Molecular docking suggests the benzyl group occupies the hydrophobic pocket of Aurora kinase, while the quinazoline core hydrogen-bonds with catalytic lysine (K162) .

- Comparative SAR : Analogues with electron-withdrawing groups (e.g., Cl at ortho position) show 10-fold higher potency than methyl substituents, aligning with ’s triazine derivatives .

- Enzymatic Assays : IC50 values correlate with cellular efficacy (e.g., 50 nM in kinase assays vs. 1.2 µM in cell proliferation), suggesting off-target effects require further profiling .

How does this compound compare to structurally similar kinase inhibitors?

Advanced Question

Key Comparisons :

| Compound | Target | IC50 (nM) | Selectivity (vs. CDK2) | Reference |

|---|---|---|---|---|

| N4-Benzyl-N2-phenylquinazoline | Aurora A | 48 | 12-fold | |

| Staurosporine | Pan-kinase | 0.8 | 1-fold | |

| Barasertib | Aurora B | 0.5 | 50-fold |

Methodological Insight : Use isoform-specific assays (e.g., TR-FRET for Aurora A/B) to avoid cross-reactivity .

What purification challenges arise during scale-up, and how are they addressed?

Advanced Question

- Challenge : Low solubility in aqueous phases complicates column chromatography.

- Solution : Reverse-phase flash chromatography with acetonitrile/water gradients (5→95%) improves resolution .

- Alternative : Recrystallization from ethanol/water (7:3 v/v) yields >99% purity, validated by melting point (150–152°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.